molecular formula C15H11F2N3O B2650596 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea CAS No. 941879-17-0

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2650596
CAS RN: 941879-17-0
M. Wt: 287.27
InChI Key: FYBAJLUZVLZIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, also known as DFIU, is a chemical compound used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cellular signaling pathways. CK2 is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for cancer therapy. DFIU has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Interaction with Anions and Proton Transfer

1,3-bis(4-nitrophenyl)urea, a structurally related compound, interacts through hydrogen bonding with various anions, showing complex stability dependent on the anion's basicity. In the presence of fluoride ions, a notable interaction occurs, first establishing a hydrogen-bonding interaction and then inducing urea deprotonation due to the formation of HF2-. This interaction highlights the compound's potential reactivity and interaction with fluoride ions, shedding light on its chemical behavior in solutions (Boiocchi et al., 2004).

Inhibition of Chitin Synthesis

Similar compounds, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, demonstrate the ability to inhibit chitin synthesis in the cuticle of insect larvae. This mechanism elucidates its insecticidal effect, indicating its potential use in pest control without affecting chitinase activity, which is crucial for chitin degradation (Deul et al., 1978).

Serotonin Reuptake Inhibition and Antagonistic Activity

In the realm of potential antidepressants, unsymmetrical ureas, including certain indole derivatives, have been prepared and evaluated for their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities. These compounds, by interacting with serotonin receptors, could contribute to enhanced serotonergic neurotransmission, suggesting a role in the treatment of depression (Matzen et al., 2000).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O/c16-11-6-5-9(7-12(11)17)19-15(21)20-14-8-18-13-4-2-1-3-10(13)14/h1-8,18H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBAJLUZVLZIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea

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